4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one
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Overview
Description
4-(3-Nitrophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a nonane ring and an azaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cycloaddition reactions of nitrile imines with arylidenethiohydantoins. Nitrile imines are generated in situ from hydrazonyl chlorides and react with the C=C and C=S dipolarophiles in the thiohydantoin moiety to afford the desired spirocyclic compounds . The reaction conditions often require moderate to good yields and can be confirmed by X-ray diffraction studies .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:
Reduction: Catalytic reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions at the spirocyclic carbon atoms.
Oxidation: Oxidation of the spirocyclic ring to introduce functional groups.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 4-(3-aminophenyl)-2-azaspiro[4.4]nonan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of hydroxyl or carbonyl groups on the spirocyclic ring.
Scientific Research Applications
4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Similar structure but with a diazaspiro moiety.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Contains a triazaspiro moiety and is known for its antimicrobial activity.
Uniqueness
4-(3-Nitrophenyl)-2-azaspiro[44]nonan-1-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C14H16N2O3/c17-13-14(6-1-2-7-14)12(9-15-13)10-4-3-5-11(8-10)16(18)19/h3-5,8,12H,1-2,6-7,9H2,(H,15,17) |
InChI Key |
QMEBXPWZLFWKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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